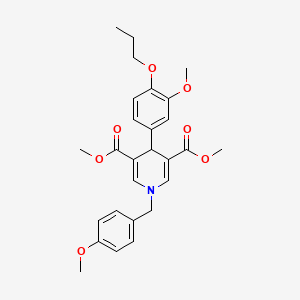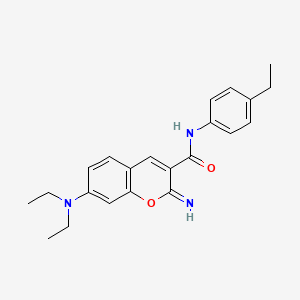
7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide
Vue d'ensemble
Description
7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide, also known as DEAC or DEAC-1, is a synthetic compound that belongs to the chromene family. It is a potent inhibitor of the protein phosphatase 2A (PP2A), which is an important regulator of cell division, differentiation, and apoptosis. The unique structure of DEAC makes it a promising candidate for the development of new anticancer drugs.
Mécanisme D'action
7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide exerts its anticancer activity by inhibiting the activity of PP2A, which is a tumor suppressor protein that regulates cell growth and survival. Inhibition of PP2A by this compound leads to the activation of various signaling pathways that induce apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may improve the efficacy of these treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, this compound is also highly toxic to normal cells, which limits its potential use in clinical settings. In addition, the synthesis of this compound is complex and requires specialized equipment, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide. One area of interest is the development of new analogs of this compound with improved selectivity and reduced toxicity. Another area of interest is the investigation of the potential use of this compound in combination with other anticancer drugs to improve treatment efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of this compound and to identify potential biomarkers for patient selection.
Applications De Recherche Scientifique
7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide has been extensively studied for its potential use as an anticancer drug. It has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to inhibit the growth of cancer cells in animal models, suggesting its potential as a therapeutic agent.
Propriétés
IUPAC Name |
7-(diethylamino)-N-(4-ethylphenyl)-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-4-15-7-10-17(11-8-15)24-22(26)19-13-16-9-12-18(25(5-2)6-3)14-20(16)27-21(19)23/h7-14,23H,4-6H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSBPTGJVBOQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)N(CC)CC)OC2=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



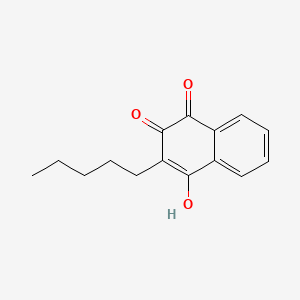
![6-({[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4673879.png)
![3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4673884.png)
![methyl 3-bromo-2-methyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4673885.png)
![1-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4673893.png)
![N-(5-methyl-3-isoxazolyl)-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4673897.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B4673917.png)
![N-{phenyl[(phenylsulfonyl)imino]methyl}-beta-alanine](/img/structure/B4673924.png)
![N-(1-adamantylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4673925.png)
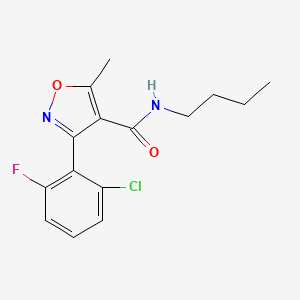
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4673960.png)
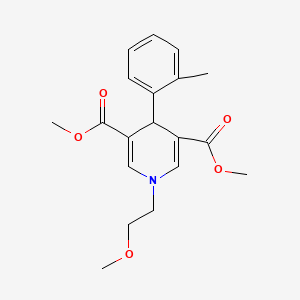
![N-(4-acetylphenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4673964.png)
